molecular formula C6H9ClF3N B6185446 3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2624128-69-2

3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B6185446
CAS No.: 2624128-69-2
M. Wt: 187.59 g/mol
InChI Key: QTDLJBZBESDBGO-UHFFFAOYSA-N
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Description

3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a trifluoromethyl (-CF₃) group and a methylidene (=CH₂) substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications.

Properties

CAS No.

2624128-69-2

Molecular Formula

C6H9ClF3N

Molecular Weight

187.59 g/mol

IUPAC Name

3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C6H8F3N.ClH/c1-4-2-5(10,3-4)6(7,8)9;/h1-3,10H2;1H

InChI Key

QTDLJBZBESDBGO-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Curtius Rearrangement of 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic Acid

The most validated method begins with 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (2) , which undergoes activation via diphenylphosphoryl azide (DPPA) in the presence of triethylamine (Et₃N). This forms an acyl azide intermediate, which spontaneously rearranges to an isocyanate under thermal conditions. Subsequent hydrolysis and hydrochloric acid treatment yield the target amine hydrochloride.

Key Reaction Steps :

  • Activation : DPPA reacts with the carboxylic acid in toluene at 90°C under argon, generating the acyl azide.

  • Rearrangement : Heating induces the Curtius rearrangement, producing an isocyanate intermediate.

  • Hydrolysis : The isocyanate reacts with tert-butanol (t-BuOH) to form a tert-butyl carbamate, which is cleaved under acidic conditions.

  • Salt Formation : Treatment with hydrogen chloride (HCl) in dioxane yields the hydrochloride salt.

Reaction Conditions and Optimization

Optimal yields (75–81% over two steps) are achieved by maintaining strict temperature control and anhydrous conditions. The use of toluene as a solvent ensures high solubility of intermediates, while Et₃N scavenges HCl, preventing premature protonation of the amine. Scaling this reaction to a 15.6 g batch demonstrates robustness, with no significant yield reduction observed at larger scales.

Workup and Purification

Crude product purification involves acid-base extraction to remove unreacted DPPA and byproducts. The hydrochloride salt is precipitated by adding HCl gas to a dioxane solution, followed by filtration and drying under vacuum. Final purity (>95%) is confirmed via HPLC and NMR spectroscopy.

Scalability and Industrial Considerations

The process is amenable to industrial production due to its straightforward scalability and minimal reliance on chromatography. Key considerations include:

  • Cost Efficiency : DPPA, though expensive, is used stoichiometrically, necessitating recovery systems.

  • Safety : HF and SF₄ in precursor synthesis require specialized equipment, but these steps are avoided in the final Curtius rearrangement.

Data Tables Summarizing Synthesis Parameters

StepReagents/ConditionsRoleYield (%)Scale (g)
Carboxylic Acid ActivationDPPA, Et₃N, toluene, 90°CGenerate acyl azide75–8518.9
Curtius Rearrangementt-BuOH, refluxIsocyanate formation
Hydrolysis4 M HCl in dioxaneCarbamate cleavage80–9515.6
Salt FormationHCl (g)Amine stabilization95+15.6

Chemical Reactions Analysis

Types of Reactions: 3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Converting the amine group to a nitro group or other oxidized forms.

  • Reduction: Reducing the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: Replacing one or more atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions can vary widely, but may include nitro compounds, reduced forms of the original compound, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group in 3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride enhances the compound's pharmacological properties, making it a valuable candidate for drug development.

1.1. Drug Design and Development

  • Targeting Biological Pathways : The compound can interact with specific biological targets, such as enzymes and receptors. Its unique chemical properties may improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, potentially leading to the development of new drugs for various diseases .
  • Examples of Related Drugs : Several FDA-approved drugs incorporate trifluoromethyl groups due to their beneficial effects on drug efficacy and stability. For instance, compounds like Pinometostat (HMT-inhibitor) and Abrocitinib (JAK1-inhibitor) exemplify the successful application of trifluoromethylated structures in therapeutics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecular architectures.

2.1. Synthesis of Cyclobutane Derivatives

  • Building Block for New Compounds : The compound has been utilized to synthesize novel cyclobutane-containing building blocks that are promising for further applications in drug discovery . These derivatives can be modified to enhance their biological activity.

2.2. Synthetic Pathways

  • Multigram Scale Synthesis : Research has demonstrated the ability to synthesize cyclobutane derivatives on a multigram scale, which is essential for practical applications in pharmaceutical development . The synthetic routes often involve the use of advanced techniques such as fluorination and Curtius rearrangement.

3.1. Case Study: Synthesis and Application

A notable study synthesized several cyclobutane derivatives starting from 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and explored their potential in medicinal chemistry. The findings indicated that these compounds could serve as effective tools for studying biological interactions due to their structural similarity to natural products .

3.2. Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of biological pathways through interactions with specific molecular targets. This includes enhancing binding affinities towards receptors involved in various physiological processes, thus offering insights into potential therapeutic applications .

Summary Table of Applications

Application AreaDescriptionExamples/Notes
Medicinal ChemistryDevelopment of new drugs targeting specific biological pathwaysTrifluoromethylated drugs like Pinometostat and Abrocitinib
Organic SynthesisUsed as a building block for synthesizing complex cyclobutane derivativesMultigram scale synthesis demonstrated in research studies
Biological ResearchStudying interactions between fluorinated amines and biological targetsModel compound for understanding fluorinated amine activities

Mechanism of Action

The mechanism by which 3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound's binding affinity and stability, while the amine group can facilitate interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent variations on the cyclobutane ring, influencing reactivity, stability, and applications. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target: 3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine HCl C₆H₈ClF₃N 194.59* -CF₃, =CH₂ High reactivity due to methylidene; potential for addition reactions
1-(Trifluoromethyl)cyclobutan-1-amine HCl C₅H₉ClF₃N 175.58 -CF₃ Simpler structure; used as a building block in drug synthesis
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine HCl C₅H₇ClF₅N 229.57 -CF₃, -F (positions 3,3) Enhanced electronegativity; improved metabolic stability
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl C₁₁H₁₂ClF₃N 256.67 -CF₃, -C₆H₄CF₃ Increased lipophilicity; suited for CNS-targeting drugs
(1R,3R)-3-Methoxycyclobutan-1-amine HCl C₅H₁₁ClNO 137.61 -OCH₃ Polar methoxy group alters solubility and hydrogen bonding

*Calculated based on standard atomic weights.

Key Observations:
  • Reactivity : The methylidene group in the target compound introduces unsaturation, making it prone to cycloaddition or Michael addition reactions, unlike saturated analogs .
  • Lipophilicity : Phenyl-substituted derivatives (e.g., CID 50988666) exhibit higher logP values, enhancing blood-brain barrier penetration .
  • Stability : Fluorinated analogs (e.g., 3,3-difluoro) show resistance to oxidative degradation due to strong C-F bonds .

Biological Activity

3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a compound of interest due to its unique structural characteristics and potential biological activities. The trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, plays a crucial role in the compound's interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C5_5H7_7F3_3N·HCl
Molecular Weight: 175.57 g/mol
CAS Number: 119031446

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The trifluoromethyl group contributes to the compound's ability to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance, studies have shown that the presence of a trifluoromethyl group can significantly increase the potency of compounds against various biological targets, including enzymes involved in metabolic pathways and receptors linked to disease states .

Table 1: Biological Activities of Trifluoromethyl Compounds

Compound NameTargetActivity DescriptionReference
This compoundVarious EnzymesPotential enzyme modulation
UbrogepantCGRP ReceptorMigraine treatment
AlpelisibPI3KCancer treatment

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibitory properties of trifluoromethyl-containing compounds demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The study utilized high-throughput screening methods to assess the compound's efficacy against Mycobacterium tuberculosis, revealing promising results in terms of selectivity and potency .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of similar trifluoromethyl compounds. Results indicated that these compounds exhibited significant antibacterial activity against various strains, suggesting that this compound may possess similar properties. The study highlighted structure-activity relationships (SAR) that correlate specific structural features with enhanced biological activity .

Research Findings

Recent research has emphasized the importance of SAR studies in understanding how modifications to the cyclobutane structure affect biological activity. The incorporation of the trifluoromethyl group has been linked to improved pharmacokinetic properties and increased binding affinity to biological targets. Ongoing research aims to synthesize analogs to further investigate these relationships and optimize therapeutic applications.

Q & A

Q. Answer :

  • ¹H/¹³C/¹⁹F NMR : Assign cyclobutane ring protons (δ 2.5–4.0 ppm, split due to ring strain) and CF₃ signals (δ -60 to -70 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the hydrochloride salt formation via Cl⁻ coordination geometry .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity >95% and detect degradation products (e.g., hydrolysis of CF₃ group) .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence the compound’s stability in aqueous vs. nonpolar solvents?

Q. Answer :

  • Electronic Effects : The CF₃ group’s strong electron-withdrawing nature increases susceptibility to hydrolysis in aqueous media. Stability tests in D₂O (pH 7.4, 37°C) show <5% degradation over 24 hours via ¹⁹F NMR .
  • Steric Effects : In nonpolar solvents (e.g., THF), the CF₃ group shields the methylidene moiety, reducing dimerization. Kinetic studies using FT-IR (C=C stretch at ~1600 cm⁻¹) confirm slower degradation in THF vs. DMSO .
    Mitigation Strategy : Store the compound under anhydrous conditions (-20°C, argon) and avoid prolonged exposure to moisture .

Basic: What are the best practices for resolving contradictory data in reaction yields across different synthetic routes?

Q. Answer :

Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous THF, freshly distilled amines) .

Byproduct Analysis : Use LC-MS to identify side products (e.g., ring-opened derivatives from cyclobutane strain) .

Statistical Design : Apply factorial experiments (e.g., varying temperature, solvent polarity) to isolate critical variables. For example, yields drop >20% above 50°C due to CF₃ group decomposition .

Advanced: How can the compound’s conformational flexibility impact its binding affinity in biological assays?

Q. Answer :

  • Cyclobutane Ring Strain : Restricts rotation, creating distinct diastereomers. Use NOESY NMR to study spatial proximity between methylidene and CF₃ groups .
  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., serotonin receptors) to identify low-energy conformers. Compare with IC₅₀ values from in vitro assays to validate computational models .

Basic: What safety precautions are essential when handling this compound in the lab?

Q. Answer :

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact with the hydrochloride salt .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can isotopic labeling (e.g., ¹⁵N, ²H) aid in mechanistic studies of this compound’s degradation pathways?

Q. Answer :

  • ¹⁵N-Labeling : Track amine group participation in hydrolysis via ¹⁵N NMR (e.g., formation of ammonium ions) .
  • ²H-Labeling : Use deuterated solvents (D₂O) to study H/D exchange kinetics at the methylidene group, revealing acid/base-catalyzed degradation mechanisms .

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